molecular formula C22H19N3O5S B10872086 N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide

N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide

Cat. No.: B10872086
M. Wt: 437.5 g/mol
InChI Key: LLSWLEIQUYTZME-UHFFFAOYSA-N
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Description

N~2~-{4-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a trimethoxyphenyl group, an oxadiazole ring, and a thiophenecarboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N~2~-{4-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N~2~-{4-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N2-{4-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H19N3O5S/c1-27-16-11-14(12-17(28-2)19(16)29-3)22-24-20(25-30-22)13-6-8-15(9-7-13)23-21(26)18-5-4-10-31-18/h4-12H,1-3H3,(H,23,26)

InChI Key

LLSWLEIQUYTZME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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